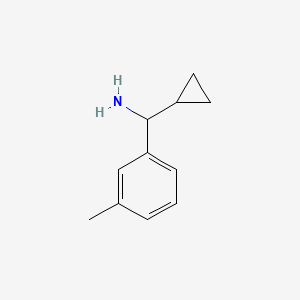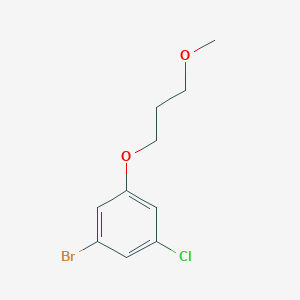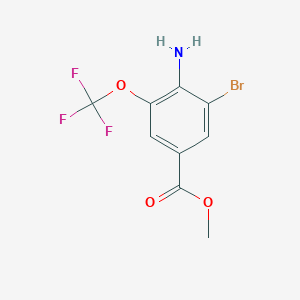
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with amino, bromo, and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester typically involves multiple steps. One common method starts with the bromination of 4-amino benzoic acid, followed by the introduction of the trifluoromethoxy group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: Halogen substitution reactions can replace the bromo group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives .
Applications De Recherche Scientifique
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-bromo-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
2-Amino-3-bromo-5-methylbenzoic acid: Contains a methyl group instead of a trifluoromethoxy group.
Uniqueness
Benzoic acid, 4-amino-3-bromo-5-(trifluoromethoxy)-, methyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1260829-36-4 |
|---|---|
Formule moléculaire |
C9H7BrF3NO3 |
Poids moléculaire |
314.06 g/mol |
Nom IUPAC |
methyl 4-amino-3-bromo-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H7BrF3NO3/c1-16-8(15)4-2-5(10)7(14)6(3-4)17-9(11,12)13/h2-3H,14H2,1H3 |
Clé InChI |
HKMMWDHVTNEYRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)Br)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
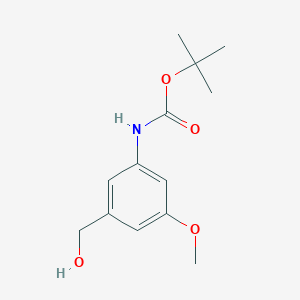
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)
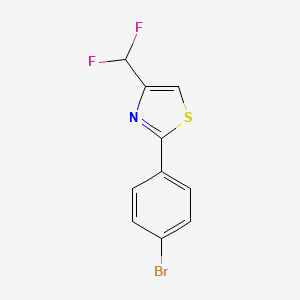
![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
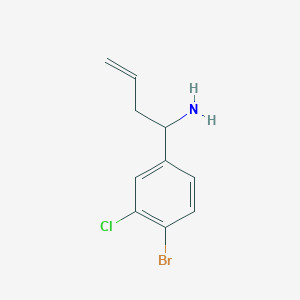

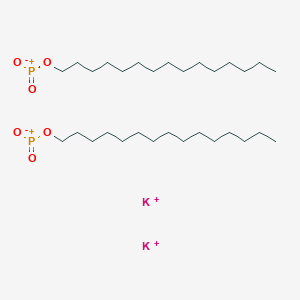
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)

